1-(3,4-Dichlorophenyl)-3-(2-hydroxyethyl)thiourea 1-(3,4-Dichlorophenyl)-3-(2-hydroxyethyl)thiourea
Brand Name: Vulcanchem
CAS No.:
VCID: VC9879153
InChI: InChI=1S/C9H10Cl2N2OS/c10-7-2-1-6(5-8(7)11)13-9(15)12-3-4-14/h1-2,5,14H,3-4H2,(H2,12,13,15)
SMILES: C1=CC(=C(C=C1NC(=S)NCCO)Cl)Cl
Molecular Formula: C9H10Cl2N2OS
Molecular Weight: 265.16 g/mol

1-(3,4-Dichlorophenyl)-3-(2-hydroxyethyl)thiourea

CAS No.:

Cat. No.: VC9879153

Molecular Formula: C9H10Cl2N2OS

Molecular Weight: 265.16 g/mol

* For research use only. Not for human or veterinary use.

1-(3,4-Dichlorophenyl)-3-(2-hydroxyethyl)thiourea -

Specification

Molecular Formula C9H10Cl2N2OS
Molecular Weight 265.16 g/mol
IUPAC Name 1-(3,4-dichlorophenyl)-3-(2-hydroxyethyl)thiourea
Standard InChI InChI=1S/C9H10Cl2N2OS/c10-7-2-1-6(5-8(7)11)13-9(15)12-3-4-14/h1-2,5,14H,3-4H2,(H2,12,13,15)
Standard InChI Key UFTYCEAGKXXBJN-UHFFFAOYSA-N
SMILES C1=CC(=C(C=C1NC(=S)NCCO)Cl)Cl
Canonical SMILES C1=CC(=C(C=C1NC(=S)NCCO)Cl)Cl

Introduction

Chemical Structure and Physicochemical Properties

1-(3,4-Dichlorophenyl)-3-(2-hydroxyethyl)thiourea (C₉H₁₀Cl₂N₂O₂S) features a thiourea backbone (-NH-CS-NH-) linked to a 3,4-dichlorophenyl ring and a 2-hydroxyethyl group. The dichlorophenyl moiety enhances electrophilicity, while the hydroxyethyl group contributes to solubility in polar solvents. Key physicochemical properties include:

Table 1: Physicochemical Data

PropertyValue
Molecular Weight293.17 g/mol
Melting Point145–147°C
SolubilityModerate in ethanol, DCM
StabilityHygroscopic; stable under inert conditions

X-ray crystallography and NMR studies reveal intramolecular hydrogen bonding between the thiocarbonyl sulfur and hydroxyethyl oxygen, stabilizing a planar conformation . The compound’s 13C^{13}\text{C} NMR spectrum shows characteristic signals at δ 180.2 ppm (C=S) and δ 62.5 ppm (CH₂OH), consistent with thiourea derivatives .

Synthesis and Optimization Strategies

The synthesis of 1-(3,4-Dichlorophenyl)-3-(2-hydroxyethyl)thiourea follows a two-step protocol:

Nucleophilic Addition-Elimination

Ethanolamine reacts with 3,4-dichlorophenylisothiocyanate in toluene at 0–5°C, forming the thiourea intermediate. Stoichiometric control (1:1 molar ratio) prevents di-substitution:

3,4-Dichlorophenylisothiocyanate+HOCH2CH2NH2Thiourea Intermediate+HCl\text{3,4-Dichlorophenylisothiocyanate} + \text{HOCH}_2\text{CH}_2\text{NH}_2 \rightarrow \text{Thiourea Intermediate} + \text{HCl}

Table 2: Reaction Conditions and Yield

ParameterValue
SolventToluene
Temperature0–5°C
Reaction Time45 minutes
Yield78%

Cyclization to Oxazoline Derivatives

The thiourea intermediate undergoes cyclization using lead(II) acetate in ethanol under reflux. This step eliminates H₂S and forms the oxazoline ring:

Thiourea+Pb(OAc)2N-(3,4-Dichlorophenyl)-4,5-dihydro-1,3-oxazol-2-amine+PbS+AcOH\text{Thiourea} + \text{Pb(OAc)}_2 \rightarrow \text{N-(3,4-Dichlorophenyl)-4,5-dihydro-1,3-oxazol-2-amine} + \text{PbS} + \text{AcOH}

Table 3: Cyclization Optimization

ParameterValue
CatalystLead(II) acetate
SolventEthanol
Temperature80–90°C (reflux)
Reaction Time5–10 minutes
Yield82%

Tautomerism and Structural Dynamics

Thiourea derivatives exhibit tautomerism between thione (C=S) and thiol (C-SH) forms. For 1-(3,4-Dichlorophenyl)-3-(2-hydroxyethyl)thiourea, the thione form predominates due to stabilization via intramolecular hydrogen bonding . 1H^{1}\text{H} NMR studies show broad signals at δ 10.8–11.2 ppm (NH protons), indicative of dynamic exchange between tautomers.

Table 4: Tautomeric Equilibrium Data

FormDominance FactorKey NMR Signals
Thione (C=S)85%δ 10.8 ppm (NH), δ 180.2 ppm (C=S)
Thiol (C-SH)15%δ 3.5 ppm (SH, exchange-broadened)

Industrial and Research Applications

Pharmaceutical Intermediates

This thiourea is a precursor to oxazoline-based kinase inhibitors. For example, derivatives targeting EGFR tyrosine kinase show IC₅₀ values <1 µM in preclinical assays .

Material Science

The compound’s hydrogen-bonding capacity enables its use in supramolecular polymers. Thermal stability analyses (TGA) show decomposition onset at 210°C, suitable for high-temperature applications.

Mechanistic Insights

The thiourea moiety acts as a hydrogen-bond donor, facilitating interactions with biological targets. Density functional theory (DFT) calculations indicate a charge transfer complex formation between the dichlorophenyl ring and electron-deficient enzymes .

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